molecular formula C18H29NO B12765313 alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol CAS No. 110195-74-9

alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol

Cat. No.: B12765313
CAS No.: 110195-74-9
M. Wt: 275.4 g/mol
InChI Key: BOGIHUYLJZHYTQ-UHFFFAOYSA-N
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Description

Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol: is a chemical compound with a complex structure that includes a piperidine ring, a phenyl group, and a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol typically involves multi-step organic reactions. One common method includes the reaction of piperidine with a phenyl-substituted propanol derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Substituted derivatives of the original compound

Scientific Research Applications

Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol involves its interaction with specific molecular targets within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: Alpha-(2-Methylpropyl)-alpha-phenyl-1-piperidinepropanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring, phenyl group, and 2-methylpropyl group sets it apart from other similar compounds, allowing for unique interactions and applications in various fields.

Properties

CAS No.

110195-74-9

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

5-methyl-3-phenyl-1-piperidin-1-ylhexan-3-ol

InChI

InChI=1S/C18H29NO/c1-16(2)15-18(20,17-9-5-3-6-10-17)11-14-19-12-7-4-8-13-19/h3,5-6,9-10,16,20H,4,7-8,11-15H2,1-2H3

InChI Key

BOGIHUYLJZHYTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CCN1CCCCC1)(C2=CC=CC=C2)O

Origin of Product

United States

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